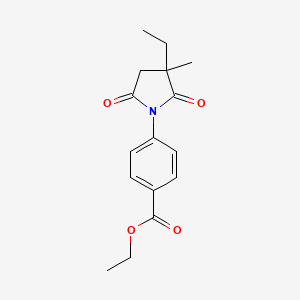

![molecular formula C20H14ClN3O5 B4007763 6-[(2-氯苯基)氨基]-2-(2-羟乙基)-5-硝基-1H-苯并[de]异喹啉-1,3(2H)-二酮](/img/structure/B4007763.png)

6-[(2-氯苯基)氨基]-2-(2-羟乙基)-5-硝基-1H-苯并[de]异喹啉-1,3(2H)-二酮

描述

The compound belongs to the family of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones derivatives, which have been explored for their versatile applications, particularly in polymerization processes and as photoinitiators in polymer chemistry due to their efficient absorption properties across a broad spectrum of visible light. These compounds have shown remarkable efficiency in initiating polymerization under soft conditions, making them valuable for various industrial applications (Xiao et al., 2015).

Synthesis Analysis

The synthesis of such compounds typically involves strategic functionalization to incorporate nitro- or amino- substituents, enhancing their photophysical properties. For instance, Xiao et al. (2015) describe the preparation of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives bearing nitro- or amino- substituents, which are then incorporated into photoinitiating systems for efficient polymerization under visible LED light.

Molecular Structure Analysis

The molecular structure of these compounds significantly influences their photophysical properties and efficiency as photoinitiators. The presence of nitro- and amino- substituents plays a crucial role in their ability to absorb a wide range of visible light, contributing to their panchromatic behavior and high polymerization efficiency as compared to traditional camphorquinone-based systems (Xiao et al., 2015).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, notably the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates, under exposure to visible LEDs. Their versatility is further highlighted by their ability to undergo polymerization under green or red light, demonstrating a wide applicability in polymer chemistry (Xiao et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are crucial for their application in polymerization processes. While specific data on the compound is not provided, the general class of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones exhibits good solubility in common organic solvents and shows high thermal stability, making them suitable for various industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure of these compounds. The presence of nitro- and amino- substituents enhances their reactivity, enabling efficient polymerization reactions under visible light. Their stability, particularly in the presence of iodonium salts and other photoinitiating systems, ensures their effectiveness in a wide range of polymerization conditions (Xiao et al., 2015).

科学研究应用

杂环衍生物合成

研究已经开发了合成杂环衍生物的方法,例如 4-(硝基甲基)异喹啉-1,3(2H,4H)-二酮,通过串联硝化/环化反应。这些衍生物可以转化为氨基甲基或羟基取代的杂环衍生物,为材料科学或药理学中的进一步化学探索和应用提供了潜力 (Xuanxuan Li et al., 2017)。

转氨基作用和催化

另一项研究考察了类似化合物的转氨基作用,重点关注它们的催化过程。这项研究对化学合成有影响,可能影响创造具有特定所需性质的新化合物的方法,例如在激光组织焊接中 (S. Anderson et al., 2017)。

聚合光引发剂

该化学品的衍生物已被评估为通用的聚合光引发剂,在各种可见 LED 下显示出有效性。这些发现对于聚合物化学非常重要,特别是在开发具有特定固化性能和在涂料、粘合剂和 3D 打印技术中的应用的材料方面 (P. Xiao et al., 2015)。

荧光研究

对相关染料的荧光性能的研究对材料科学有影响,尤其是在基于荧光染料的聚氨酯离聚物的开发中。这些材料由于其独特的荧光特性而在生物成像、传感器和电子显示器中具有潜在的应用 (Chen-Hao Wang et al., 2003)。

抗肿瘤功效

一项旨在评估与 6-[(2-氯苯基)氨基]-2-(2-羟乙基)-5-硝基-1H-苯并[de]异喹啉-1,3(2H)-二酮 相关的 novel 化合物的抗肿瘤功效的研究证明了体内显着的肿瘤消退作用。这项研究为持续寻找具有靶向治疗应用潜力的新型抗癌剂做出了贡献 (A. Mukherjee et al., 2013)。

属性

IUPAC Name |

6-(2-chloroanilino)-2-(2-hydroxyethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O5/c21-14-6-1-2-7-15(14)22-18-11-4-3-5-12-17(11)13(10-16(18)24(28)29)20(27)23(8-9-25)19(12)26/h1-7,10,22,25H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCHARZXDWZKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C3C4=C2C=CC=C4C(=O)N(C3=O)CCO)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

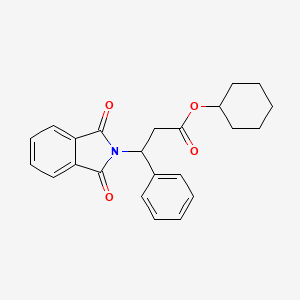

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)

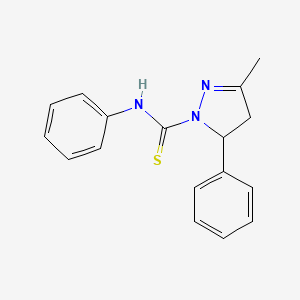

![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)

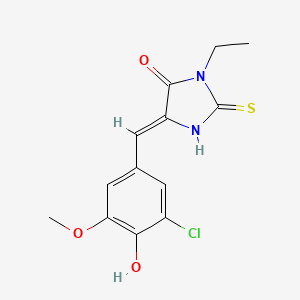

![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)

![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)

![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)

![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)